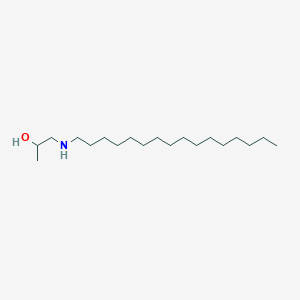
1-(Hexadecylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecylamino)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propane chain, with a hexadecylamino group (-NH-C16H33) attached to the first carbon. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hexadecylamino)propan-2-ol can be synthesized through the reaction of hexadecylamine with epichlorohydrin, followed by hydrolysis. The reaction typically involves:
Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.
Step 2: Hydrolysis of the resulting intermediate to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hexadecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Hexadecylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and formulation.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecylamino)propan-2-ol involves its surfactant properties, which allow it to interact with lipid membranes and alter their structure and function. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
1-(Octadecylamino)propan-2-ol: Similar structure with an octadecyl group instead of a hexadecyl group.
1-(Dodecylamino)propan-2-ol: Contains a dodecyl group instead of a hexadecyl group.
1-(Hexadecylamino)ethanol: Similar structure but with an ethanol backbone instead of propanol.
Uniqueness: 1-(Hexadecylamino)propan-2-ol is unique due to its specific chain length and the presence of both an amino and hydroxyl group, which confer distinct surfactant properties. Its ability to interact with lipid membranes and enhance drug delivery makes it particularly valuable in pharmaceutical applications.
Propiedades
Número CAS |
72648-61-4 |
|---|---|
Fórmula molecular |
C19H41NO |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
1-(hexadecylamino)propan-2-ol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19(2)21/h19-21H,3-18H2,1-2H3 |
Clave InChI |
PJJWFLQTCVHCIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


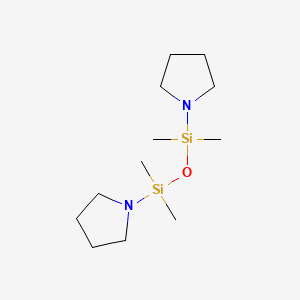
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)



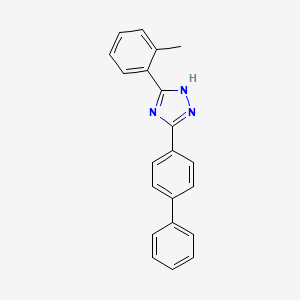


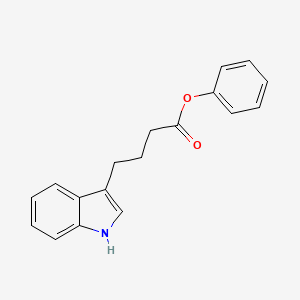

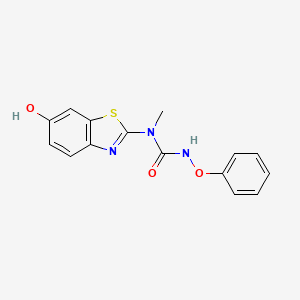
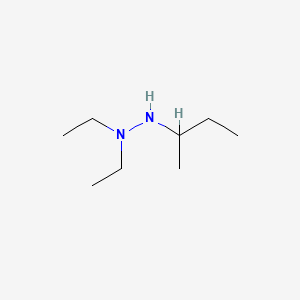
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
